
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DESB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESB belongs to the class of sulfonamide compounds, which are known to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of DESB is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, DESB can help reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
DESB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DESB has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DESB has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. DESB is also relatively inexpensive compared to other sulfonamide compounds. However, DESB has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. DESB also has low oral bioavailability, which can limit its effectiveness as an oral medication.
Direcciones Futuras
There are several future directions for research on DESB. One area of interest is its potential use in treating cancer. DESB has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine its effectiveness in treating different types of cancer.
Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. DESB has been found to have neuroprotective effects in animal models of Alzheimer's disease. Further research is needed to determine its effectiveness in humans.
Conclusion
DESB is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its effectiveness in treating different diseases.
Métodos De Síntesis
The synthesis of DESB involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DESB.
Aplicaciones Científicas De Investigación
DESB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-13-8-7-9-14(6-2)18(13)19-24(20,21)17-12-15(22-3)10-11-16(17)23-4/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFADUZUQWYFFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

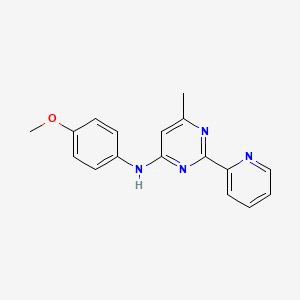
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
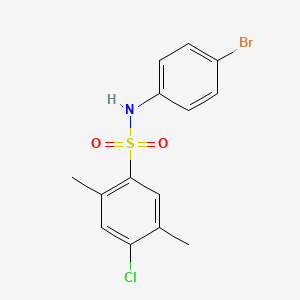
![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
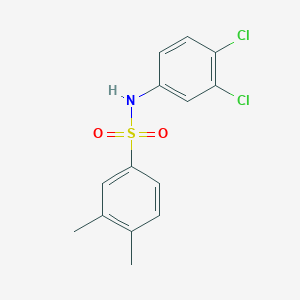

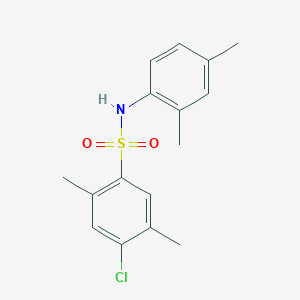

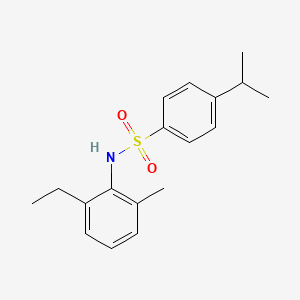
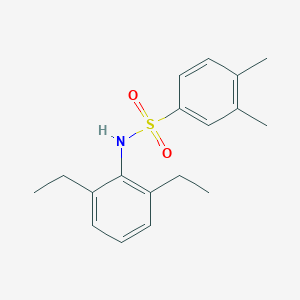

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
